phenylacetylcysteinylvaline
phenylacetylcysteinylvaline
Brand Name:
Vulcanchem
CAS No.:
101770-15-4
VCID:
VC0218381
InChI:
InChI=1S/C16H22N2O4S/c1-10(2)14(16(21)22)18-15(20)12(9-23)17-13(19)8-11-6-4-3-5-7-11/h3-7,10,12,14,23H,8-9H2,1-2H3,(H,17,19)(H,18,20)(H,21,22)/t12-,14+/m0/s1
SMILES:
CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)CC1=CC=CC=C1
Molecular Formula:
C16H22N2O4S
Molecular Weight:
338.4 g/mol
phenylacetylcysteinylvaline
CAS No.: 101770-15-4
Main Products
VCID: VC0218381
Molecular Formula: C16H22N2O4S
Molecular Weight: 338.4 g/mol
CAS No. | 101770-15-4 |
---|---|
Product Name | phenylacetylcysteinylvaline |
Molecular Formula | C16H22N2O4S |
Molecular Weight | 338.4 g/mol |
IUPAC Name | (2R)-3-methyl-2-[[(2R)-2-[(2-phenylacetyl)amino]-3-sulfanylpropanoyl]amino]butanoic acid |
Standard InChI | InChI=1S/C16H22N2O4S/c1-10(2)14(16(21)22)18-15(20)12(9-23)17-13(19)8-11-6-4-3-5-7-11/h3-7,10,12,14,23H,8-9H2,1-2H3,(H,17,19)(H,18,20)(H,21,22)/t12-,14+/m0/s1 |
Standard InChIKey | GHKVIBLDOGCQDR-GXTWGEPZSA-N |
Isomeric SMILES | CC(C)[C@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)CC1=CC=CC=C1 |
SMILES | CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)CC1=CC=CC=C1 |
Canonical SMILES | CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)CC1=CC=CC=C1 |
Synonyms | phenylacetyl-L-cysteinyl-D-valine phenylacetylcysteinylvaline |
PubChem Compound | 127982 |
Last Modified | Nov 11 2021 |
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